METHYL 1-[2-CHLORO-4-(N-METHYLMETHANESULFONAMIDO)BENZOYL]PIPERIDINE-4-CARBOXYLATE
Overview
Description
Methyl 1-[2-chloro-4-(N-methylmethanesulfonamido)benzoyl]piperidine-4-carboxylate is a complex organic compound with a unique structure that combines a piperidine ring, a benzoyl group, and a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[2-chloro-4-(N-methylmethanesulfonamido)benzoyl]piperidine-4-carboxylate typically involves multiple steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzoyl group: This step often involves Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the sulfonamide moiety: This can be done by reacting the intermediate with N-methylmethanesulfonamide under suitable conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[2-chloro-4-(N-methylmethanesulfonamido)benzoyl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Substitution reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Hydrolysis: The corresponding carboxylic acid and methanol.
Scientific Research Applications
Methyl 1-[2-chloro-4-(N-methylmethanesulfonamido)benzoyl]piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 1-[2-chloro-4-(N-methylmethanesulfonamido)benzoyl]piperidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonamide moiety can mimic natural substrates, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-[2-chloro-4-(N-methylamino)benzoyl]piperidine-4-carboxylate
- Methyl 1-[2-chloro-4-(N-methylsulfonyl)benzoyl]piperidine-4-carboxylate
- Methyl 1-[2-chloro-4-(N-methylcarbamoyl)benzoyl]piperidine-4-carboxylate
Uniqueness
Methyl 1-[2-chloro-4-(N-methylmethanesulfonamido)benzoyl]piperidine-4-carboxylate is unique due to the presence of the N-methylmethanesulfonamido group, which can impart distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with specific desired properties.
Properties
IUPAC Name |
methyl 1-[2-chloro-4-[methyl(methylsulfonyl)amino]benzoyl]piperidine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O5S/c1-18(25(3,22)23)12-4-5-13(14(17)10-12)15(20)19-8-6-11(7-9-19)16(21)24-2/h4-5,10-11H,6-9H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQROXPMPBRGMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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